N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

Catalog No.
S6705346
CAS No.
1060259-52-0
M.F
C14H16N2O3S2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]...

CAS Number

1060259-52-0

Product Name

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

IUPAC Name

N,N-dimethyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C14H16N2O3S2/c1-16(2)13(17)10-11-5-7-12(8-6-11)15-21(18,19)14-4-3-9-20-14/h3-9,15H,10H2,1-2H3

InChI Key

QAIQESRBMHWRPZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is an organic compound characterized by its unique structural features, which include a thiophene ring, a sulfonamide group, and a phenylacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The presence of the thiophene ring contributes to its electronic properties, while the sulfonamide group can enhance its interaction with biological targets.

  • Enzyme Inhibition: The amide moiety and the aromatic rings could potentially interact with enzyme active sites, potentially leading to enzyme inhibition.
  • Protein Binding: The molecule might bind to specific proteins, potentially influencing their function or signaling pathways.
Involving N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide are primarily focused on its reactivity as a sulfonamide derivative. Sulfonamides are known for their ability to participate in nucleophilic substitutions and electrophilic additions. For instance, the thiophene moiety can undergo electrophilic aromatic substitution reactions, while the sulfonamide group can facilitate interactions with various biological targets, such as enzymes and receptors.

Additionally, this compound may engage in hydrogen bonding and π-π stacking interactions due to its aromatic components, which can influence its solubility and bioavailability .

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide exhibits promising biological activities, particularly in the area of anticancer research and enzyme inhibition. Compounds with similar structures have been shown to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including cancer. The sulfonamide group is often associated with significant biological activity due to its ability to mimic natural substrates of enzymes .

Studies suggest that this compound may also possess antimicrobial properties and could be explored for therapeutic applications against bacterial infections .

The synthesis of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiophene Sulfonamide: The thiophene ring is reacted with a suitable sulfonyl chloride to introduce the sulfonamide group.
  • Acetamide Formation: The resulting thiophene sulfonamide is then reacted with N,N-dimethylacetamide under appropriate conditions to form the final product.

These reactions are usually conducted under inert atmospheres using solvents such as dimethylformamide or dichloromethane, followed by purification techniques like recrystallization or chromatography.

N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it can be developed into a drug candidate for treating cancer or bacterial infections.
  • Material Science: Its unique chemical structure may allow it to be used in developing novel materials with specific electronic or optical properties.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their antimicrobial properties .

Interaction studies involving N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide focus on its binding affinity to various biological targets. Molecular docking studies have indicated that this compound can effectively bind to carbonic anhydrase isoforms, suggesting potential as an inhibitor. Additionally, studies examining its interactions with other biomolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide. These include:

Compound NameStructure FeaturesBiological Activity
4-AminobenzenesulfonamideAmino group instead of thiopheneAntibacterial
N-(4-Sulfamoylphenyl)acetamideSulfamoyl groupCarbonic anhydrase inhibition
5-Chlorothiophene-2-sulfonamideChlorine substitution on thiopheneAnticancer activity

Uniqueness of N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide

What sets N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide apart from these compounds is the combination of the dimethyl acetamide moiety with the thiophene-sulfonamide structure, which may enhance its solubility and bioactivity compared to other sulfonamide derivatives. This unique combination could lead to improved pharmacological profiles and broader therapeutic applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

324.06023472 g/mol

Monoisotopic Mass

324.06023472 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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